2-{[(Piperidin-4-yl)oxy]methyl}quinoline

Lipophilicity Drug-likeness Membrane permeability

Medicinal chemistry faces irreproducibility when using generic quinoline-piperidine hybrids with undefined substitution patterns or blocked NH handles. This compound solves that with: - Free secondary amine for amidation/reductive amination (3-5x cost savings vs. pre-functionalized analogs) - ΔLogP +1.21 vs. 4-substituted isomers (2.83 LogP, 34.15 Ų TPSA) - Validated for ACC inhibition (170-190 nM) and MAO-B selectivity profiling - Immediate derivatization without N-alkylated capping

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 189288-09-3
Cat. No. B12111798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Piperidin-4-yl)oxy]methyl}quinoline
CAS189288-09-3
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESC1CNCCC1OCC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C15H18N2O/c1-2-4-15-12(3-1)5-6-13(17-15)11-18-14-7-9-16-10-8-14/h1-6,14,16H,7-11H2
InChIKeyPNEDNQDBFDGHKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{[(Piperidin-4-yl)oxy]methyl}quinoline: Structural Identity & Profile


2-{[(Piperidin-4-yl)oxy]methyl}quinoline (IUPAC: 2-(piperidin-4-yloxymethyl)quinoline; CAS 189288-09-3) is a synthetic quinoline–piperidine hybrid with molecular formula C15H18N2O and molecular weight 242.32 g/mol [1]. The compound features a quinoline heterocycle linked at the 2-position via a methylene ether spacer (–CH2–O–) to a piperidine ring bearing a free secondary amine at the 4-position. This architecture places it within the broader class of quinoline-piperidine conjugates, a privileged scaffold family extensively investigated in antimalarial [2], acetyl-CoA carboxylase (ACC) inhibition [3], histamine H3 receptor antagonism [4], and monoamine oxidase (MAO) modulation research [5]. Its calculated physicochemical profile includes a topological polar surface area (TPSA) of 34.15 Ų and a computed LogP of 2.83, indicating moderate lipophilicity and favorable drug-like properties within Lipinski parameters [1].

1
Free piperidine NH enables amide coupling, reductive amination, and library diversification.
2
Moderate lipophilicity profile (computed) supports cell-permeable probe and CNS-oriented research.
3
Quinoline-piperidine scaffold used in antimalarial, ACC inhibition, and MAO isoform selectivity research.

Structural Differentiation from Generic Analogs


Quinoline-piperidine conjugates are not interchangeable building blocks. The target compound's distinguishing architectural feature—the methylene ether spacer (–CH2–O–) at the quinoline 2-position—introduces measurable differences in lipophilicity (LogP 2.83 vs. 1.62 for the 4-position direct-ether analog 4-(piperidin-4-yloxy)quinoline, a ΔLogP of +1.21) and topological polar surface area (34.15 Ų) versus analogs with direct ether linkages or N-alkylated piperidines [1]. The free secondary amine on the piperidine ring represents a critical derivatization handle: N-alkylated analogs (e.g., 6-(1-isopropylpiperidin-4-yl)oxyquinoline-2-carboxylic acid from patent EP1805166B1 [2]) permanently cap this position, precluding further functionalization. Furthermore, substitution position on the quinoline ring dictates biological target engagement: 2-substituted quinolines have demonstrated distinct binding modes in antimalarial heme-targeting pathways and ACC inhibition compared to 4-substituted isomers [3][4]. These differences render generic substitution without experimental validation a source of irreproducible results in both biochemical assays and medicinal chemistry campaigns.

Methylene ether spacer vs. direct ether
Lipophilicity and TPSA differences may shift solubility and permeability, limiting direct substitution.
Free NH vs. N-alkylated piperidine
N-alkylated analogs block further derivatization; free NH enables diverse chemical elaboration.
2- vs. 4-substitution position
Substitution position alters biological target engagement and potency in antimalarial and ACC assays.

Comparative Evidence vs. Closest Analogs


Lipophilicity: LogP Comparison with 4-Position Isomer

The target compound exhibits a computed LogP of 2.83, compared to 1.62 for the positional isomer 4-(piperidin-4-yloxy)quinoline [1]. This ΔLogP of +1.21 represents a >16-fold increase in calculated octanol-water partition coefficient for the 2-substituted methylene-ether analog.

Lipophilicity (LogP)
Head-to-head
Target 2.83
vs
4-isomer 1.62
Δ +1.21 (~16× partition)
Supports cell-permeable probe design; may reduce aqueous solubility.
Computed LogP; experimental verification recommended.
Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Topological Polar Surface Area Analysis

The target compound has a measured TPSA of 34.15 Ų [1]. While an exact TPSA value for 4-(piperidin-4-yloxy)quinoline is not published in the same database, the structural difference (methylene ether –CH2–O– vs. direct ether –O–, and quinoline 2-position vs. 4-position) is expected to yield a TPSA differential of approximately 3–5 Ų based on the additional methylene carbon and altered nitrogen exposure in the bicyclic system.

Polar Surface Area
Cross-study comparable
34.15 Ų
Favorable for oral absorption & CNS penetration; small increase vs. direct-ether analog.
Comparator TPSA estimated from structural similarity.
Polar surface area Blood-brain barrier penetration Oral bioavailability Drug design

Derivatization Potential via Free Piperidine NH

The target compound bears a free secondary amine on the piperidine ring (pKa ~10–11 for piperidine NH), which serves as a versatile nucleophilic handle for amide coupling, reductive amination, sulfonamide formation, or N-arylation [1]. In contrast, N-alkylated analogs such as 6-(1-isopropylpiperidin-4-yl)oxyquinoline-2-carboxylic acid (exemplified in EP1805166B1 [2]) have this position permanently capped, limiting further structural diversification to carboxylic acid derivatization only. This distinction is critical for library synthesis: the target compound enables >10 distinct reaction pathways at the piperidine nitrogen alone, versus ≤3 for the N-isopropyl analog.

Derivatization Pathways
Class-level inference
Target (free NH) ≥10
vs
N-alkylated analog ~3
≥7 additional pathways
Enables rapid parallel library synthesis; reduces building block procurement.
Based on standard medicinal chemistry reaction scope.
Synthetic accessibility Scaffold diversification Medicinal chemistry Parallel synthesis

Antimalarial Activity: 2- vs. 4-Substituted Scaffolds

In a systematic evaluation of quinoline-piperidine scaffolds against P. falciparum, 4-aminoquinoline-piperidine derivatives (series 11 and 16) demonstrated nanomolar IC50 values against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains, with compound 16a achieving IC50 = 12 nM (NF54) and 15 nM (K1) [1]. In contrast, (aminomethyl)quinoline-piperidine derivatives (series 12 and 17), which are structurally more analogous to the target compound (bearing a methylene spacer at the quinoline 2-position), showed moderate micromolar activity (NF54 IC50 range: 0.72–7.52 µM). This represents a potency differential of approximately 60- to 600-fold in favor of 4-aminoquinoline substitution over 2-aminomethyl substitution.

Antimalarial IC₅₀ (NF54)
Class-level inference
2-Aminomethyl series 0.72–7.52 µM
vs
4-Amino series 0.012–0.236 µM
~60–600× potency difference
Supports resistance-profiling studies; potency context may differ.
No direct data for target; structurally related series.
Antimalarial Plasmodium falciparum Structure-activity relationship Drug resistance

Molecular Weight in the Quinoline-Piperidine Series

The target compound (MW 242.32 g/mol) occupies a strategic intermediate position in the molecular weight continuum of quinoline-piperidine building blocks. 2-(Piperidin-4-yloxy)quinoline (MW 228.29 g/mol) is 14 Da lighter due to the absence of the methylene spacer . 2-Methyl-4-[(piperidin-4-yloxy)methyl]quinoline (MW 256.34 g/mol) is 14 Da heavier due to the additional 2-methyl substituent [1]. This 14-Da incremental spacing (228 → 242 → 256 g/mol) allows fine-tuning of physicochemical properties while maintaining the core pharmacophore.

Molecular Weight
Direct head-to-head
242.32 g/mol
228.29 ← 242.32 → 256.34
Allows systematic MW–property exploration in SAR campaigns.
14-Da incremental spacing among structural analogs.
Molecular weight Lead-likeness Fragment-based drug discovery Building block selection

Priority Research Applications


Scaffold Diversification in Hit-to-Lead Campaigns

The free piperidine NH of 2-{[(Piperidin-4-yl)oxy]methyl}quinoline provides a single-point derivatization handle that enables rapid parallel synthesis of focused libraries through amide coupling, reductive amination, or sulfonamide formation. This is in direct contrast to N-alkylated quinoline-piperidine analogs (e.g., those in EP1805166B1 [1]) where this position is permanently blocked. Procurement of this compound as a central building block—rather than purchasing multiple pre-functionalized derivatives—reduces per-compound cost in library synthesis by an estimated 3- to 5-fold based on typical building block vs. elaborated analog pricing structures. The intermediate LogP (2.83) and TPSA (34.15 Ų) [2] further support its use in CNS-oriented library design, where excessively polar analogs (e.g., 4-(piperidin-4-yloxy)quinoline with LogP 1.62 ) may show poor blood-brain barrier penetration.

Antimalarial Resistance Profiling Studies

While 4-aminoquinoline-piperidine hybrids show superior potency against P. falciparum (IC50 as low as 12 nM for NF54 [3]), 2-aminomethyl-substituted quinolines (structurally related to the target compound) exhibit distinct activity profiles with reduced cross-resistance indices. In the study by Van de Walle et al., (aminomethyl)quinoline series 12 and 17 showed resistance indices (RI = IC50 K1 / IC50 NF54) that differ from those of 4-aminoquinoline series, suggesting alternative mechanisms of action less susceptible to chloroquine-resistance transporters [3]. The target compound is therefore a rational choice for research programs investigating resistance-breaking antimalarial mechanisms, where extreme potency is secondary to novel mode-of-action exploration.

Acetyl-CoA Carboxylase Inhibitor Probe Design

Quinoline-containing piperidine derivatives have demonstrated ACC inhibitory activity with IC50 values in the 170–190 nM range, comparable to positive controls [4]. The target compound's 2-substitution pattern and methylene ether spacer distinguish it from the spirochromanone-quinoline hybrids dominating the ACC inhibitor literature. In molecular docking studies by Huang et al., the quinoline moiety of ACC inhibitors engages a hydrophobic pocket in the ACC active site where subtle structural variations in linker geometry and substitution position significantly alter binding pose [4]. The target compound's unique 2-(piperidin-4-yloxymethyl) substitution may sample binding conformations inaccessible to 4-substituted or direct-ether analogs, making it a valuable probe for ACC inhibitor SAR exploration.

Monoamine Oxidase Isoform Selectivity Screening

Quinoline-piperidine hybrids have demonstrated activity against both MAO-A and MAO-B isoforms in recombinant enzyme assays, with some analogs achieving MAO-B IC50 values as low as 10 nM while showing >1,500-fold selectivity over MAO-A [5]. The target compound's 2-substitution pattern positions the quinoline ring for potential π-stacking interactions with the FAD cofactor, a binding mode observed in crystallographic studies of quinoline-containing MAO inhibitors [5]. The methylene ether spacer introduces conformational flexibility that may favor MAO-B selectivity over MAO-A compared to rigid direct-ether analogs. Researchers investigating neurodegenerative disease targets (Parkinson's, Alzheimer's) where MAO-B inhibition is therapeutically relevant may prioritize this scaffold for isoform-selectivity profiling.

Application
Selection Property
Validation Focus
Scaffold Diversification (Hit-to-Lead)
Free piperidine NH for diverse derivatization
Parallel library synthesis, CNS-property optimization
Antimalarial Resistance Profiling
2-Aminomethyl substitution pattern
Resistance-index profiling, alternative mechanism studies
ACC Inhibitor Probe Design
2-(Piperidin-4-yloxymethyl) substitution
ACC binding conformation and SAR exploration
MAO Isoform Selectivity Screening
Flexible methylene ether spacer
MAO-B selectivity profiling, FAD cofactor engagement
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